molecular formula C7H10ClNO2 B8805465 1-Formylpiperidine-4-carbonyl chloride CAS No. 84163-43-9

1-Formylpiperidine-4-carbonyl chloride

Cat. No. B8805465
CAS RN: 84163-43-9
M. Wt: 175.61 g/mol
InChI Key: XGFKZJZVLQPJKL-UHFFFAOYSA-N
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Patent
US04355037

Procedure details

To a slurry of 39 g of aluminum chloride and 120 ml of 1,3-difluorobenzene was added dropwise, with stirring, 30 g of N-formylisonipecotic acid chloride. The reaction mixture was stirred under reflux for two hrs and poured into 1 l of ice-water. The mixture was extracted with 4 350-ml portions of chloroform. The combined organic extracts were washed with 2 300-ml portions of water, dried, filtered and evaporated. Trituration with petroleum ether and washing with ether at 0°, yielded 14 g (32.3%) of product, mp, 75°.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
32.3%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH:5]([N:7]1[CH2:15][CH2:14][CH:10]([C:11](Cl)=[O:12])[CH2:9][CH2:8]1)=[O:6].[F:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([F:23])[CH:18]=1>>[F:16][C:17]1[CH:18]=[C:19]([F:23])[CH:20]=[CH:21][C:22]=1[C:11]([CH:10]1[CH2:14][CH2:15][N:7]([CH:5]=[O:6])[CH2:8][CH2:9]1)=[O:12] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
120 mL
Type
reactant
Smiles
FC1=CC(=CC=C1)F
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(=O)N1CCC(C(=O)Cl)CC1
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hrs
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 4 350-ml portions of chloroform
WASH
Type
WASH
Details
The combined organic extracts were washed with 2 300-ml portions of water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
Trituration with petroleum ether and washing with ether at 0°

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)C2CCN(CC2)C=O)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 32.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.